9(R)-HODE cholesteryl ester

TRPV1 Endovanilloid Pain signaling

9(R)-HODE cholesteryl ester (CAS 330800-93-6) is an endogenous oxidized cholesteryl ester, originally isolated from human atherosclerotic lesions. It consists of cholesterol esterified to 9(R)-hydroxy-10E,12Z-octadecadienoic acid (9(R)-HODE), a specific stereoisomer of the linoleic acid oxidation product 9-HODE.

Molecular Formula C45H76O3
Molecular Weight 665.1 g/mol
Cat. No. B593965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(R)-HODE cholesteryl ester
Synonyms9R-hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester
Molecular FormulaC45H76O3
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
InChIInChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
InChIKeyALWABJCAEDQEGO-DXCNXAGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9(R)-HODE Cholesteryl Ester: A Chiral Oxidized Lipid Standard from Atherosclerotic Lesions


9(R)-HODE cholesteryl ester (CAS 330800-93-6) is an endogenous oxidized cholesteryl ester, originally isolated from human atherosclerotic lesions . It consists of cholesterol esterified to 9(R)-hydroxy-10E,12Z-octadecadienoic acid (9(R)-HODE), a specific stereoisomer of the linoleic acid oxidation product 9-HODE. With a molecular weight of 665.08 g/mol and high lipophilicity (LogP 16.32), it serves as a certified reference standard for chiral lipidomic analysis, particularly for the chromatographic resolution and quantification of HODE cholesteryl ester enantiomers in complex biological matrices .

Workflow Chiral lipidomic reference-standard workflow
Study Context Stereochemical-control study fit for HODE enantiomers
Matrix Research-matrix oxidized lipid biomarker studies

Why 9(R)-HODE Cholesteryl Ester Cannot Be Substituted with Racemic or Regioisomeric Analogs


Generic substitution of 9(R)-HODE cholesteryl ester with its racemic (±)-9-HODE mixture or with 13-HODE regioisomers introduces significant analytical and biological confounding variables. HODE enantiomers exhibit stark differences in biological activity; for example, 9(R)-HODE is nearly inactive at TRPV1 channels, whereas the 9(S)-enantiomer acts as a partial agonist [1]. Furthermore, regioisomers (9-HODE vs. 13-HODE) are generated by distinct enzymatic pathways—15-lipoxygenase selectively produces 13(S)-HODE, while free radical oxidation yields mixtures of 9- and 13-HODE isomers [2]. Using racemic or mixed-isomer preparations in quantitative lipidomics, biomarker discovery, or mechanistic studies precludes accurate stereochemical assignment, obscures the enzymatic versus non-enzymatic origin of oxidized lipids, and may lead to erroneous interpretation of disease-associated lipid signatures. The chiral purity of the 9(R)-enantiomer is therefore non-negotiable for reproducible, interpretable data.

9(R)-HODE cholesteryl ester (single enantiomer)
Racemic (±)-9-HODE mixture may confound enantiomer-specific TRPV1 signaling interpretation; precludes stereochemical attribution in lipidomic workflows.
9(R)-HODE cholesteryl ester (9-HODE regioisomer context)
13-HODE regioisomers reflect distinct 15-lipoxygenase enzymatic origin; substitution obscures free-radical vs. enzymatic oxidative mechanism interpretation.
9(R)-HODE cholesteryl ester (chiral certified standard)
Non-chiral analytical standards lack enantiomer-resolved specification; may not support chiral chromatographic method establishment or R/S peak assignment.

Quantitative Differentiation of 9(R)-HODE Cholesteryl Ester: Evidence for Procurement Selection


TRPV1 Agonist Activity: 9(R)-HODE is Inactive, 9(S)-HODE is a Partial Agonist

The free acid 9(R)-HODE was almost completely inactive at recombinant human TRPV1 channels, whereas its enantiomer 9(S)-HODE acted as a partial agonist with ~3-fold lower efficacy and 75-fold lower potency compared to anandamide [1]. Although this data is for the free acid, the same stereochemical dependence is expected for the cholesteryl ester upon hydrolysis by cellular esterases, making enantiomeric purity critical for studies probing TRPV1-mediated signaling.

TRPV1 Activity
Class-level inference
9(R)-HODE: Nearly inactive at human TRPV1
9(S)-HODE: Partial agonist; ~75-fold lower potency vs. anandamide
Supports enantiomer-specific assay-response context
Free acid data; cholesteryl ester hydrolysis context applies
TRPV1 Endovanilloid Pain signaling

Enzymatic vs. Non-Enzymatic Origin: 15-Lipoxygenase Does Not Produce 9(R)-HODE

15-Lipoxygenase (15-LO) selectively converts linoleic acid to 13(S)-HODE, with negligible production of 9(R)-HODE [1]. In contrast, free radical-mediated oxidation (e.g., peroxyl radical, peroxynitrite) generates a mixture of 9- and 13-HODE isomers, including both R and S enantiomers. Therefore, the presence of 9(R)-HODE cholesteryl ester in a biological sample strongly indicates non-enzymatic, free radical-driven lipid peroxidation rather than enzymatic lipoxygenation.

Enzymatic Origin
Class-level inference
15-Lipoxygenase selectively produces 13(S)-HODE, not 9(R)-HODE
9(R)-HODE indicates free radical-driven peroxidation pathway
Supports non-enzymatic oxidation marker context
LC-MS/MS plasma oxidation profiling; isomer distribution review
Lipid peroxidation Lipoxygenase Oxidized LDL

Chiral Purity: 9(R)-HODE Cholesteryl Ester is a Certified Chiral Standard for Lipidomics

9(R)-HODE cholesteryl ester is supplied with a purity of ≥98% and is specifically intended for use as a chiral standard to resolve and quantify HODE cholesteryl ester enantiomers . Racemic (±)-9-HODE cholesteryl ester (CAS 33783-76-5) lacks stereochemical definition and cannot serve this purpose. The availability of both 9(R)- and 9(S)-HODE cholesteryl esters as separate, high-purity standards enables the development of validated LC-MS/MS methods with chiral columns, which are required to differentiate enzymatic from non-enzymatic origins of oxidized lipids in disease models.

Chiral Standard
Specification review
Single-enantiomer 9(R)-HODE cholesteryl ester vs. racemic (±) mixture
Enables enantiomer-resolved LC-MS/MS quantification
Supports chiral lipidomic reference-standard workflow
Supplier specification; verify by chiral stationary phase method
Chiral chromatography Lipidomics Reference standard

Optimal Use Cases for 9(R)-HODE Cholesteryl Ester Based on Differential Evidence


Chiral Lipidomics and Oxidized LDL Biomarker Discovery

Use as a certified chiral standard in LC-MS/MS workflows employing chiral stationary phases to separate and quantify 9(R)-HODE cholesteryl ester from its 9(S) enantiomer and 13-HODE regioisomers in human plasma, LDL fractions, or atherosclerotic plaque extracts. This application is critical for distinguishing free radical-driven lipid peroxidation from enzymatic oxidation, as 9(R)-HODE is a specific marker of non-enzymatic oxidative stress .

Mechanistic Studies of TRPV1-Independent Lipid Signaling

Employ as a stereochemically defined probe in cell-based assays to differentiate biological effects mediated by 9(R)-HODE versus 9(S)-HODE. Given the nearly complete inactivity of 9(R)-HODE at TRPV1 channels , the pure 9(R)-HODE cholesteryl ester can be used as a negative control or to investigate TRPV1-independent pathways potentially activated by this enantiomer, thereby avoiding confounding activity from the S-isomer present in racemic mixtures.

Method Development for Oxidized Cholesteryl Ester Quantification

Utilize as a primary reference standard to establish and validate quantitative LC-MS methods for measuring HODE cholesteryl esters in cardiovascular research. The high purity (≥98%) and defined stereochemistry enable accurate calibration curves and assessment of matrix effects, ensuring reliable quantification of endogenous oxidized lipids in clinical and preclinical studies of atherosclerosis .

Application
Selection Property
Validation Focus
Chiral lipidomic biomarker studies
Stereochemical-control context
Enantiomer-resolved chromatographic method establishment
TRPV1-independent signaling pathway studies
Enantiomer-specific assay context
R/S isomer activity differentiation in cell-based assays
Oxidized cholesteryl ester method development
Chiral reference-standard workflow
Calibration and research-matrix effect assessment

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